N-Destrimethylamine Diltiazem
Overview
Description
N-Destrimethylamine Diltiazem is a chemical compound that has garnered attention in various fields of research, including pharmacology, biochemistry, and medicinal chemistry. It is a derivative of the well-known calcium channel blocker, diltiazem, with modifications that enhance its lipophilicity and bioavailability. This compound has several unique properties that make it a promising agent in developing new drugs and therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Destrimethylamine Diltiazem involves the modification of diltiazem by replacing the aminoethyl group with a dimethylaminoethyl group. This modification is typically achieved through a series of chemical reactions, including acetylation and substitution reactions. The reaction conditions often involve the use of organic solvents such as ethanol and water, with temperatures maintained around 145-147°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in crystalline powder form, which is then subjected to further purification and characterization .
Chemical Reactions Analysis
Types of Reactions: N-Destrimethylamine Diltiazem undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure optimal yields.
Major Products Formed:
Scientific Research Applications
N-Destrimethylamine Diltiazem is a versatile compound with numerous applications in scientific research. In chemistry, it is used to study the effects of calcium channel blockers on cellular processes. In biology, it is employed to investigate the mechanisms of calcium ion regulation in cells. In medicine, the compound is explored for its potential therapeutic effects in treating cardiovascular diseases and other conditions. Additionally, it has applications in the pharmaceutical industry for developing new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of N-Destrimethylamine Diltiazem involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition is achieved by blocking the calcium channels, which are essential for various cellular processes . The compound’s molecular targets include the L-type calcium channels, which play a crucial role in regulating calcium ion flow in cells . By blocking these channels, this compound exerts its effects as a potent vasodilator and antihypertensive agent .
Comparison with Similar Compounds
N-Destrimethylamine Diltiazem is unique compared to other calcium channel blockers due to its enhanced lipophilicity and bioavailability. Similar compounds include diltiazem, verapamil, and nifedipine, each with distinct properties and mechanisms of action . While diltiazem and verapamil primarily target both cardiac and vascular smooth muscle, nifedipine preferentially acts on vascular smooth muscle . The unique modification in this compound enhances its ability to penetrate cell membranes, making it a promising candidate for developing new therapeutic agents.
Properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-12(21)24-17-18(13-8-10-14(23-3)11-9-13)25-16-7-5-4-6-15(16)20(2)19(17)22/h4-11,17-18H,1-3H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCZBHLJRYFCFO-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125473-53-2 | |
Record name | N-Destrimethylamine Diltiazem | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R7KW6S2UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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